molecular formula C11H8O4 B1630567 3,7-Dihydroxy-2-naphthoic acid CAS No. 83511-07-3

3,7-Dihydroxy-2-naphthoic acid

Cat. No.: B1630567
CAS No.: 83511-07-3
M. Wt: 204.18 g/mol
InChI Key: QMWOUSYSNFCKAZ-UHFFFAOYSA-N
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Description

3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID is an organic compound belonging to the class of naphthalenecarboxylic acids. These compounds contain a naphthalene moiety, which bears a carboxylic acid group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings

Mechanism of Action

Target of Action

The primary target of 3,7-Dihydroxy-2-naphthoic acid is the enzyme NcsB1 , an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin .

Mode of Action

This compound interacts with its target, NcsB1, by serving as a substrate for the enzyme. The compound undergoes O-methylation catalyzed by NcsB1 . This interaction results in changes to the compound, leading to the production of 2,7-dihydroxy-5-methyl-1-naphthoic acid .

Biochemical Pathways

The interaction of this compound with NcsB1 is part of the broader pathway for the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin . The O-methylation of the compound contributes to the formation of this antibiotic, which has significant biological activity.

Result of Action

The molecular and cellular effects of this compound’s action primarily relate to its role in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin . By serving as a substrate for the enzyme NcsB1, the compound contributes to the formation of this antibiotic, which can have significant antitumor effects.

Biochemical Analysis

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Biochemical Properties

The exact biochemical properties of 3,7-Dihydroxy-2-naphthoic acid are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its role in biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID typically involves the hydroxylation of naphthalene derivatives. One common method is the hydroxylation of 2-naphthoic acid using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as copper salts to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of 3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID
  • 1,2-DIHYDROXYNAPHTHALENE
  • 2-NAPHTHOL

Uniqueness

3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID is unique due to its specific hydroxylation pattern and carboxylic acid group positioning. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,7-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWOUSYSNFCKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352988
Record name 3,7-DIHYDROXY-2-NAPHTHOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83511-07-3
Record name 3,7-DIHYDROXY-2-NAPHTHOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Dihydroxy-2-naphthoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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